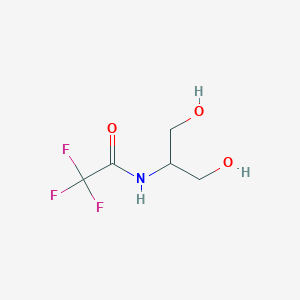
2-Trifluoroacetylamino-1,3-propanediol
Cat. No. B8705677
M. Wt: 187.12 g/mol
InChI Key: AELGFIZKISMQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07641914B2
Procedure details


4 g of 2-aminopropan-1,3-diol (43.9 mmol) were supplemented with 20 ml of tetrahydrofuran. The reaction mixture was then cooled to 0° C. on an ice bath and 5.8 ml of ethyl trifluoroacetate (48.3 mmol) were gradually added. This solution was stirred for 2 hours at room temperature.



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH:2]([CH2:5][OH:6])[CH2:3][OH:4].[F:7][C:8]([F:15])([F:14])[C:9](OCC)=[O:10]>O1CCCC1>[F:7][C:8]([F:15])([F:14])[C:9]([NH:1][CH:2]([CH2:5][OH:6])[CH2:3][OH:4])=[O:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(CO)CO
|
Step Two
|
Name
|
|
|
Quantity
|
5.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OCC)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
This solution was stirred for 2 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(C(=O)NC(CO)CO)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
